Cas no 178747-81-4 (4-Methoxybenzo[d]isoxazol-3(2H)-one)

4-Methoxybenzo[d]isoxazol-3(2H)-one is a heterocyclic organic compound featuring a benzo[d]isoxazol-3(2H)-one core substituted with a methoxy group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and functionalized isoxazolone ring enable selective modifications, facilitating the development of bioactive molecules. The methoxy group enhances solubility and influences electronic properties, improving compatibility in diverse reaction conditions. This compound is particularly useful in constructing fused heterocycles or as a precursor for targeted derivatization. Its stability under standard handling conditions ensures reliable performance in synthetic applications.
4-Methoxybenzo[d]isoxazol-3(2H)-one structure
178747-81-4 structure
Product Name:4-Methoxybenzo[d]isoxazol-3(2H)-one
CAS No:178747-81-4
MF:C8H7NO3
MW:165.146082162857
MDL:MFCD18804911
CID:112964
PubChem ID:11469271
Update Time:2025-05-19

4-Methoxybenzo[d]isoxazol-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisoxazol-3(2H)-one,4-methoxy-
    • 1,2-Benzisoxazol-3(2H)-one,4-methoxy-(9CI)
    • 2-(tert-Butylamino)methyl-6-(4-chlorophenyl)-4-(7-chloroquinolin-4-yl)aminophenol
    • 3-hydroxy-4-methoxy-1,2-benzisoxazole
    • 4-methoxybenzo[disoxazol-3(2H)-one
    • 4-methoxy-1,2-benzoxazol-3-one
    • 4-Methoxybenzisoxazol-3(2H)-one
    • 4-Methoxybenzo[d]isoxazol-3(2H)-one
    • 4-methoxy-benzo[d]isoxazol-3-ol
    • SY280844
    • MFCD22556227
    • LYGCVGSYMVVZKP-UHFFFAOYSA-N
    • 178747-81-4
    • DB-348266
    • EN300-318806
    • 4-methoxy-1,2-benzoxazol-3-ol
    • MFCD18804911
    • SCHEMBL5506979
    • MDL: MFCD18804911
    • Inchi: 1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)8(10)9-12-6/h2-4H,1H3,(H,9,10)
    • InChI Key: LYGCVGSYMVVZKP-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=C(C=2C(N1)=O)OC

Computed Properties

  • Exact Mass: 165.042593085 g/mol
  • Monoisotopic Mass: 165.042593085 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 47.6
  • Molecular Weight: 165.15

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4-Methoxybenzo[d]isoxazol-3(2H)-one Related Literature

Additional information on 4-Methoxybenzo[d]isoxazol-3(2H)-one

Exploring the Properties and Applications of 4-Methoxybenzo[d]isoxazol-3(2H)-one (CAS No. 178747-81-4)

4-Methoxybenzo[d]isoxazol-3(2H)-one, also known by its CAS registry number 178747-81-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoxazolones, which are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The presence of a methoxy group at the 4-position of the benzene ring introduces unique electronic and steric properties, making this compound a valuable subject for both fundamental research and potential therapeutic applications.

The structural features of 4-Methoxybenzo[d]isoxazol-3(2H)-one are particularly noteworthy. The molecule consists of a benzene ring fused to an isoxazolone ring, with the methoxy group acting as an electron-donating substituent. This substitution pattern not only influences the compound's stability but also plays a critical role in its reactivity and bioavailability. Recent studies have highlighted the importance of such structural motifs in drug design, particularly in modulating pharmacokinetic properties and enhancing target specificity.

From a synthetic standpoint, the preparation of 4-Methoxybenzo[d]isoxazol-3(2H)-one involves a multi-step process that typically begins with the oxidation of suitable precursors. Researchers have explored various methodologies, including oxidative coupling reactions and cyclization processes, to achieve high yields and purity. The optimization of these synthetic routes has been a focal point in recent literature, with particular emphasis on green chemistry principles to minimize environmental impact.

The pharmacological profile of 4-Methoxybenzo[d]isoxazol-3(2H)-one has been extensively investigated in preclinical models. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of key inflammatory pathways such as COX-2 (cyclooxygenase-2) and NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells). Additionally, this compound has shown promise in anticancer studies, where it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. These findings underscore its potential as a lead compound for drug development.

In terms of therapeutic applications, 4-Methoxybenzo[d]isoxazol-3(2H)-one is being explored for its potential in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it particularly appealing for central nervous system-related conditions. Clinical trials are currently underway to evaluate its safety profile and efficacy in human subjects.

The development of analogs and derivatives based on the structure of 4-Methoxybenzo[d]isoxazol-3(2H)-one has further expanded its utility in medicinal chemistry. By modifying substituents at various positions on the benzene ring or altering the isoxazolone core, researchers have been able to fine-tune pharmacodynamic properties such as potency, selectivity, and metabolic stability. These efforts have led to the identification of several promising candidates for further preclinical testing.

In conclusion, 4-Methoxybenzo[d]isoxazol-3(2H)-one (CAS No. 178747-81-4) stands out as a versatile compound with significant potential in both academic research and industrial applications. Its unique chemical structure, coupled with emerging insights into its pharmacological properties, positions it as a valuable tool in the quest for novel therapeutic agents. As research continues to unravel its full potential, this compound is likely to play an increasingly important role in advancing modern medicine.

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